molecular formula C25H22N2O4S B14963463 N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide

N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide

Cat. No.: B14963463
M. Wt: 446.5 g/mol
InChI Key: OYNGJKXXPGPSCB-UHFFFAOYSA-N
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Description

N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE: is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-1,1-dioxido-2H-1,2-benzothiazine-3-carboxylic acid with benzoyl chloride, followed by the reaction with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and ethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

  • Oxidation products include benzoyl oxides and ethyl oxides.
  • Reduction products are primarily alcohols and amines.
  • Substitution reactions yield a variety of functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. It binds to enzyme active sites, inhibiting their activity and thereby modulating biological pathways. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

  • 3-Benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
  • 3-Benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
  • N-(3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide

Uniqueness: N-(3-BENZOYL-2-ETHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE stands out due to its specific substitution pattern and the presence of both benzoyl and phenylacetyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-phenylacetamide

InChI

InChI=1S/C25H22N2O4S/c1-2-27-24(25(29)19-13-7-4-8-14-19)23(20-15-9-10-16-21(20)32(27,30)31)26-22(28)17-18-11-5-3-6-12-18/h3-16H,2,17H2,1H3,(H,26,28)

InChI Key

OYNGJKXXPGPSCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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